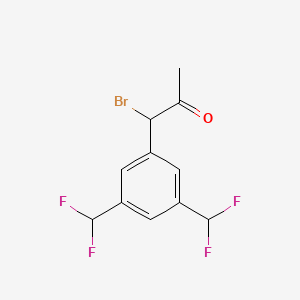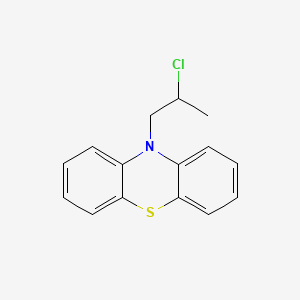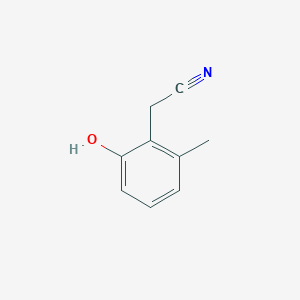
(3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C13H13BN2O2 and a molecular weight of 240.07 g/mol . This compound is known for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid typically involves the hydroboration of an appropriate precursor. Hydroboration is a common method for preparing organoborane reagents, where a B–H bond is added across an alkene or alkyne . The reaction conditions are generally mild and functional group tolerant, making this method efficient for synthesizing various boronic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, followed by purification steps to achieve the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol or alkane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
(3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity . This interaction is crucial for its role as an enzyme inhibitor and its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the cyclopropyl and pyrazinyl groups.
4-Boronophenylalanine: Used in BNCT, similar in its boron-containing structure but different in its amino acid functionality.
Uniqueness
(3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid is unique due to its specific structural features, such as the cyclopropyl and pyrazinyl groups, which can influence its reactivity and binding properties. These features make it a valuable reagent in organic synthesis and a potential candidate for therapeutic applications .
Properties
Molecular Formula |
C13H13BN2O2 |
|---|---|
Molecular Weight |
240.07 g/mol |
IUPAC Name |
(3-cyclopropyl-5-pyrazin-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C13H13BN2O2/c17-14(18)12-6-10(9-1-2-9)5-11(7-12)13-8-15-3-4-16-13/h3-9,17-18H,1-2H2 |
InChI Key |
FYRNAPIBRLJEHT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C2CC2)C3=NC=CN=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



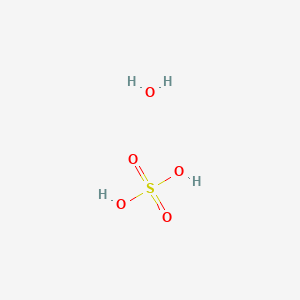
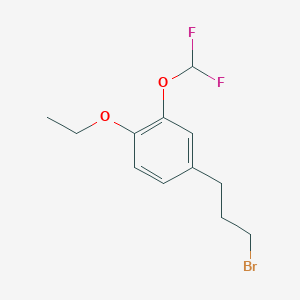
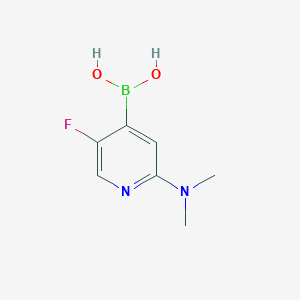
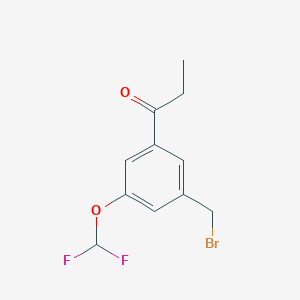

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol](/img/structure/B14069404.png)

![2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B14069430.png)
